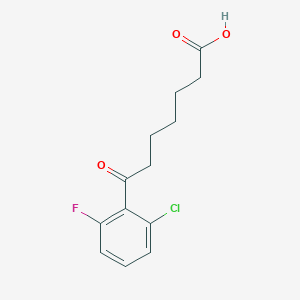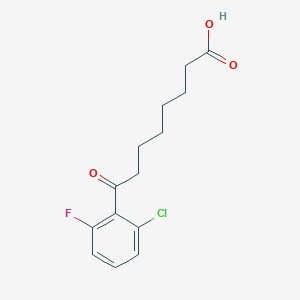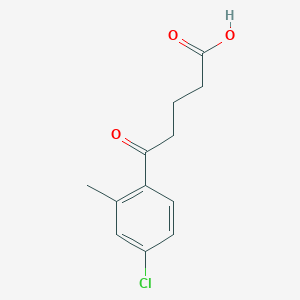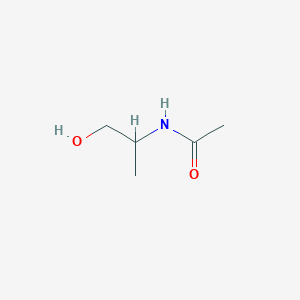
N-(1-hydroxypropan-2-yl)acetamide
Overview
Description
“N-(1-hydroxypropan-2-yl)acetamide” is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H11NO2/c1-4(3-7)6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1 . This indicates that the compound has a chiral center at the 2nd carbon of the propyl group .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 62-63°C . The compound is stored at a temperature of 4°C .Scientific Research Applications
Muscarinic Agonist Activity
N-(1-hydroxypropan-2-yl)acetamide derivatives have been investigated for their muscarinic agonist activity. Specifically, compounds like N-methyl-N-[1-(3',7',10'-trimethylsilatran-1-yl)methyl]acetamide have shown partial muscarinic agonist properties, mimicking the effect of acetylcholine by binding to cholinoreceptors in ileal smooth muscle (Pukhalskaya et al., 2010).
Intermediate for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound, is noted as an intermediate in the natural synthesis of antimalarial drugs. Research has focused on chemoselective monoacetylation processes for this compound, which is critical in the production of antimalarial medication (Magadum & Yadav, 2018).
Inhibitor of Aminopeptidase N
Derivatives of this compound, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, have been identified as potent inhibitors of aminopeptidase N. This inhibition activity suggests potential applications in cancer treatment, as aminopeptidase N plays a role in tumor growth and metastasis (Lee et al., 2005).
Anti-Arthritic and Anti-Inflammatory Properties
N-(2-hydroxy phenyl) acetamide, another related compound, has demonstrated anti-arthritic and anti-inflammatory properties in studies involving adjuvant-induced arthritis in rats. This compound effectively reduced pro-inflammatory cytokines and oxidative stress markers, indicating its potential as a treatment for arthritis (Jawed et al., 2010).
Synthesis and Analgesic Activity
Acetamide derivatives have been synthesized for their potential analgesic activities. Studies have shown that these compounds, including this compound derivatives, can significantly decrease pain responses in various animal models, suggesting their use as pain relievers (Kaplancıklı et al., 2012).
β3-Adrenergic Receptor Agonists
N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties, related to this compound, have been studied for their agonistic activity against β3-adrenergic receptors. These compounds show promise in treating obesity and type 2 diabetes due to their selective activation of β3-adrenergic receptors (Maruyama et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The compound’s effects would depend on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(1-hydroxypropan-2-yl)acetamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
properties
IUPAC Name |
N-(1-hydroxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-7)6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVBTAFBWUVUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



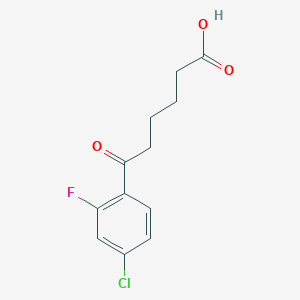
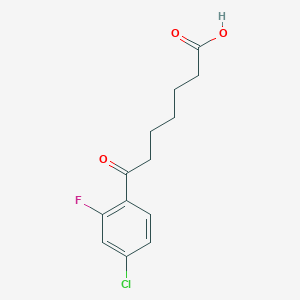
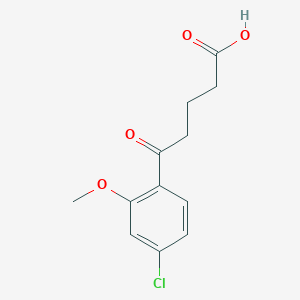
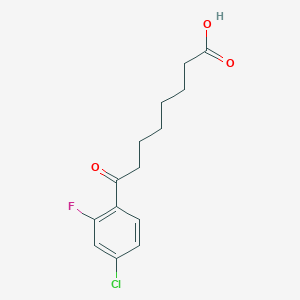

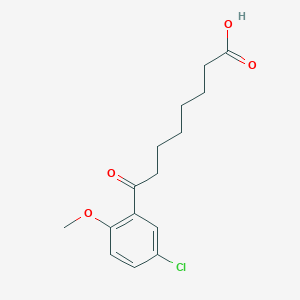
![7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid](/img/structure/B3023940.png)
![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)
